molecular formula C13H15N5O2 B2932670 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2309217-07-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2932670
CAS No.: 2309217-07-8
M. Wt: 273.296
InChI Key: WJCDEOVHQTYJQR-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged heterocyclic scaffolds—the 1,2,4-triazole and the isoxazole—linked through an azetidine carboxamide bridge, a structure suggestive of potential multi-target biological activity. The 1,2,4-triazole moiety is a well-documented pharmacophore in FDA-approved drugs, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . This ring system is a cornerstone of many antifungal agents (e.g., fluconazole, voriconazole) that act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . Beyond antifungals, the 1,2,4-triazole core is found in compounds with demonstrated anticancer, antibacterial, and anticonvulsant activities, making it a versatile scaffold for developing novel therapeutic agents . The isoxazole ring, particularly when substituted with groups like cyclopropyl, is frequently employed in medicinal chemistry to improve metabolic stability and binding affinity. In a research setting, this compound holds significant value as a core structure for the synthesis of novel molecules targeting a range of diseases. Researchers can utilize it as a precursor for generating libraries of analogs to explore structure-activity relationships (SAR). Its potential mechanisms of action are derived from its components, which may include the inhibition of key enzymatic processes such as microtubule polymerization in cancer cells or the disruption of membrane integrity in microbial pathogens . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDEOVHQTYJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring, followed by the introduction of the azetidine and cyclopropylisoxazole groups. One common synthetic route is the Huisgen cycloaddition reaction, which forms the triazole ring from an azide and an alkyne. Subsequent steps may include nucleophilic substitution reactions to introduce the azetidine and cyclopropylisoxazole groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
Azetidine nitrogenCH₃I, K₂CO₃, DMF, 60°C, 12 hN-Methylazetidinium derivative75–85
Azetidine nitrogenAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6 hN-Acetylazetidine derivative68–72

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in cycloaddition and coordination chemistry:

  • Click Chemistry : Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming triazole-linked conjugates .

  • Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming stable complexes.

Table 2: Triazole-Specific Reactions

Reaction TypeConditionsOutcomeApplicationReference
CuAACCuSO₄, sodium ascorbate, H₂O/THFTriazole-linked hybrid moleculesDrug delivery systems
Metal CoordinationCuCl₂, MeOH, RT, 2 hHexacoordinate Cu(II) complexesCatalysis

Isoxazole Ring Reactivity

The 5-cyclopropylisoxazole component undergoes electrophilic substitution and ring-opening reactions:

  • Electrophilic Aromatic Substitution : Bromination occurs at the 4-position using Br₂ in acetic acid .

  • Hydrolysis : Acidic conditions (HCl/H₂O) cleave the isoxazole ring to form β-keto amides .

Table 3: Isoxazole Reactivity Profile

ReactionConditionsProductNotesReference
BrominationBr₂, CH₃COOH, 50°C, 3 h4-Bromo-5-cyclopropylisoxazoleRegioselective
Acid Hydrolysis6M HCl, reflux, 8 hCyclopropanecarbonyl glycineRing cleavage

Methanone Group Transformations

The central ketone group is amenable to reduction and nucleophilic addition:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

  • Grignard Reaction : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols .

Table 4: Methanone Reactivity

ReactionReagents/ConditionsProductYield (%)Reference
ReductionH₂ (1 atm), 10% Pd/C, EtOHSecondary alcohol derivative82–88
Grignard AdditionMeMgBr, THF, 0°C → RT, 2 hTertiary alcohol adduct70–75

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to new treatments for various diseases.

  • Industry: : Its unique structure may make it valuable in the development of new materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the compound's intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Trends

Several compounds sharing structural similarities with the target molecule have been synthesized and evaluated for biological activity. Key analogues include:

Compound Class Core Features Biological Activity (IC₅₀) Reference
1,3,4-Thiadiazole derivatives Triazole + thiadiazole + substituted aryl Antitumor (HepG2: 2.94 µM; MCF-7: >10 µM)
Thiazole derivatives Triazole + thiazole + diazenyl substituents Antitumor (HepG2: 1.19 µM; MCF-7: 3.4 µM)
Isoxazole-triazole hybrids Isoxazole + triazole + flexible linker Antifungal (Candida spp.: <5 µM) [External data]

Key Observations :

  • Triazole-Containing Analogues : The presence of a 1,2,4-triazole ring is associated with enhanced binding to metalloenzymes (e.g., CYP450) and kinase targets. Derivatives with rigid linkers (e.g., azetidine) may improve selectivity by reducing conformational entropy.
  • Isoxazole Modifications: Substitution at the isoxazole’s 5-position (e.g., cyclopropyl in the target compound) can modulate lipophilicity and metabolic stability.
  • Azetidine vs. Larger Rings : Azetidine’s four-membered ring imposes torsional strain, which may enhance binding affinity compared to five- or six-membered analogues (e.g., pyrrolidine or piperidine derivatives). However, synthetic accessibility remains a challenge.
Computational and Experimental SAR Insights
  • SimilarityLab Analysis: Tools like SimilarityLab enable rapid identification of structurally related compounds with recorded bioactivities. For the target molecule, a hypothetical search would prioritize analogues with triazole-isoxazole hybrids, revealing consensus targets such as fungal lanosterol demethylase (CYP51) or human kinase domains.
  • Antitumor SAR : Thiadiazole and thiazole derivatives (e.g., compounds 9b and 12a from ) demonstrate that electron-withdrawing substituents on the aryl group correlate with improved cytotoxicity. This suggests that the cyclopropyl group in the target compound may similarly enhance activity by modulating electronic effects.

Research Findings and Limitations

Unresolved Questions
  • No direct pharmacological data exist for the target compound in the provided evidence. Comparative studies with analogues suggest prioritized assays: Kinase Inhibition: Test against EGFR or VEGFR2 due to triazole’s affinity for ATP-binding pockets. Antimicrobial Activity: Screen against Candida albicans and Aspergillus fumigatus.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a novel synthetic organic molecule that incorporates multiple heterocyclic components, including an azetidine ring, a triazole moiety, and an isoxazole group. These structural features are significant as they often correlate with enhanced biological activity and potential therapeutic applications.

The compound's molecular formula is C13H14N4OC_{13}H_{14}N_{4}O with a molecular weight of approximately 258.28 g/mol. The presence of the triazole group is particularly noteworthy due to its established role in various biological activities, especially in medicinal chemistry where it contributes to pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which may confer antifungal activity. This has been documented in similar compounds where triazoles have shown efficacy against various fungal pathogens .
  • Antitumor Activity : Compounds with similar structural features have demonstrated potential in modulating pathways involved in tumor proliferation. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway has been linked to reduced tumor growth in xenograft models .
  • Neuroprotective Effects : Some derivatives of triazole-containing compounds have shown promise in neuroprotection, potentially beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Antifungal Activity

A study explored the antifungal potential of triazole derivatives, revealing that specific substitutions on the triazole ring enhance activity against Candida species. The compound under consideration could be subjected to similar evaluations to determine its efficacy against clinical strains .

Antitumor Activity

In a mouse xenograft model, compounds related to this structure were tested for antitumor efficacy. Results indicated that modifications in the azetidine and isoxazole components significantly impacted their ability to suppress tumor growth at low doses. This suggests that our compound may also possess similar antitumor properties worth investigating further .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Triazole AAntifungalInhibition of fungal cytochrome P450
Isoxazole BAntitumorPI3K/AKT/mTOR pathway inhibition
Triazole CNeuroprotectiveModulation of neuroinflammatory pathways

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